N-methyl-1-(1-propoxycyclopentyl)methanamine
Description
N-methyl-1-(1-propoxycyclopentyl)methanamine is a secondary amine characterized by a cyclopentyl ring substituted with a propoxy group (OCH2CH2CH3) at the 1-position, linked to a methylamine moiety.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N-methyl-1-(1-propoxycyclopentyl)methanamine |
InChI |
InChI=1S/C10H21NO/c1-3-8-12-10(9-11-2)6-4-5-7-10/h11H,3-9H2,1-2H3 |
InChI Key |
AUIIUFUDVBZJFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1(CCCC1)CNC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-propoxycyclopentyl intermediate
A plausible route is the nucleophilic substitution of a 1-hydroxycyclopentane derivative with propyl alcohol or propyl halide under acidic or basic catalysis to form the 1-propoxycyclopentyl group.
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Williamson Ether Synthesis | Cyclopentanol + Propyl bromide + Base (e.g., NaH) | Yields 1-propoxycyclopentane via ether formation |
| 2 | Acid-catalyzed Etherification | Cyclopentanol + Propanol + Acid catalyst (e.g., H2SO4) | Alternative method, may require careful control |
Formation of N-methylmethanamine moiety
The attachment of the N-methylmethanamine group can be achieved by reductive amination or nucleophilic substitution on a suitable aldehyde or halide precursor.
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Reductive amination | 1-propoxycyclopentanone + Methylamine + Reducing agent (NaBH3CN or NaBH4) | Common method for introducing amine functionality |
| 2 | Nucleophilic substitution | 1-propoxycyclopentyl halide + Methylamine | Direct substitution to form amine linkage |
Analogous Preparation Insights from Related Compounds
While direct literature on this compound is lacking, related amines such as N-methyl-1-naphthalenemethanamine have been prepared via:
- Reaction of halomethyl derivatives with N-methylformamide or methylamine in the presence of bases and phase transfer catalysts.
- Hydrolysis of intermediate formamides to yield the target amine.
- Use of mild bases (NaOH, KOH) and phase transfer catalysts (quaternary ammonium salts) to enhance reaction efficiency.
- Purification by acid/base extraction and high vacuum distillation to obtain pure amine product.
These methods provide a framework adaptable to the cyclopentyl-propoxy system.
Data Table: Hypothetical Preparation Routes and Conditions
| Method No. | Starting Material | Key Reagents/Conditions | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|
| 1 | 1-Bromocyclopentane + Propanol | NaH, DMF, 25-50°C, 12 h | 70-80 | Column chromatography | Williamson ether synthesis |
| 2 | 1-Propoxycyclopentanone + Methylamine | NaBH3CN, MeOH, pH 6, room temp, 24 h | 75-85 | Acid-base extraction, distillation | Reductive amination |
| 3 | 1-Propoxycyclopentyl chloride + Methylamine | K2CO3, toluene, reflux, 8 h | 65-75 | Crystallization, distillation | Nucleophilic substitution |
Research Results and Optimization Notes
- Base selection: Mild bases such as potassium carbonate or sodium hydroxide facilitate nucleophilic substitution without over-alkylation or side reactions.
- Phase transfer catalysts: Quaternary ammonium salts (e.g., tetra-n-butylammonium bromide) improve yields by enhancing solubility of reactants in biphasic systems.
- Temperature control: Moderate temperatures (20-80°C) optimize reaction rates while minimizing side products.
- Purification: Acid-base workup followed by vacuum distillation ensures removal of impurities and isolation of pure amine.
- Avoidance of hazardous reagents: The process avoids expensive or sensitive catalysts such as platinum or hydrogenation steps, improving safety and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(1-propoxycyclopentyl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary or primary amines.
Substitution: Various substituted cyclopentyl derivatives.
Scientific Research Applications
N-methyl-1-(1-propoxycyclopentyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-1-(1-propoxycyclopentyl)methanamine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-methyl-1-(1-propoxycyclopentyl)methanamine with structurally related secondary amines, highlighting differences in substituents, molecular properties, and applications.
Key Structural and Functional Differences:
Trifluoromethyl-diazirine () and morpholine () substituents impart unique electronic and steric properties, enabling applications in photochemistry and catalysis, respectively.
Biological Relevance :
- Pyrazole- and triazolidine-containing amines () exhibit hydrogen-bonding capabilities, making them suitable for targeting enzymes or receptors. In contrast, the target compound’s ether group may limit direct biological interactions.
Commercial Viability :
- N-methyl-1-(naphthalen-1-yl)methanamine () is commercially available and studied in market reports, reflecting broader industrial interest. The discontinuation of the target compound () suggests niche applicability or synthetic challenges.
Synthetic Complexity :
- Multi-step syntheses (e.g., ’s trifluoromethyl-diazirine derivative) contrast with simpler reductive amination routes (), highlighting trade-offs between structural complexity and scalability.
Research Findings and Implications
- Lipophilicity : Aromatic amines (e.g., naphthyl or phenyl derivatives) exhibit higher logP values than the target compound’s ether-containing structure, affecting membrane permeability in drug design .
- Thermal Stability : Morpholine and triazolidine substituents () may enhance thermal stability due to rigid cyclic structures, whereas the propoxy group’s flexibility could reduce decomposition resistance.
- Toxicity : Safety data () emphasize handling precautions for nitro- or halogenated analogs, but the target compound’s propoxy group likely reduces electrophilic reactivity, lowering toxicity risks.
Biological Activity
N-methyl-1-(1-propoxycyclopentyl)methanamine is a compound of interest due to its potential biological activities and therapeutic applications. This article will explore its biological activity, including pharmacological effects, molecular interactions, and relevant case studies.
This compound is classified as an organic amine. Its structure includes a cyclopentane ring substituted with a propoxy group and a methylamine moiety, which may influence its interaction with biological systems.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C13H19N |
| Molecular Weight | 205.30 g/mol |
| CAS Number | To be determined |
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a reuptake inhibitor for serotonin, norepinephrine, and dopamine transporters, similar to other compounds in its class . This mechanism can potentially lead to antidepressant effects.
Pharmacological Effects
- Reuptake Inhibition : The compound exhibits significant inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, which are crucial for the regulation of mood and emotional states.
- CYP450 Interactions : It is important to assess the compound's potential interactions with cytochrome P450 enzymes, which are involved in drug metabolism. Early data indicate that it may have moderate inhibitory effects on certain CYP450 isoforms .
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may exert neuroprotective effects through modulation of signaling pathways involved in cell survival and apoptosis .
Toxicity and Safety Profile
Initial assessments indicate that this compound has a favorable safety profile; however, further toxicological studies are necessary to fully understand its safety in humans. The Ames test suggests low carcinogenic potential .
Case Study 1: Antidepressant Efficacy
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the tail suspension test. The compound exhibited an IC50 value of less than 30 nM for SERT inhibition, indicating strong pharmacological activity .
Case Study 2: Neurological Impact
In another investigation focused on neurodegenerative models, this compound was shown to enhance neuronal survival under oxidative stress conditions. The compound activated the ERK pathway, promoting cell survival through phosphorylation of key proteins involved in stress response .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
